Cas no 618073-03-3 (4-chlorophenyl 2-(4-fluorophenoxy)propanoate)

4-chlorophenyl 2-(4-fluorophenoxy)propanoate is an organic compound with distinct chemical properties. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. Its unique structural characteristics offer excellent reactivity, facilitating efficient synthesis of complex molecules. This compound is particularly valuable for research in pharmaceuticals and materials science due to its potential for producing novel compounds with diverse functionalities.
4-chlorophenyl 2-(4-fluorophenoxy)propanoate structure
618073-03-3 structure
Product Name:4-chlorophenyl 2-(4-fluorophenoxy)propanoate
CAS No:618073-03-3
MF:C15H12ClFO3
MW:294.705387115479
CID:6089753
PubChem ID:4649854
Update Time:2025-07-20

4-chlorophenyl 2-(4-fluorophenoxy)propanoate Chemical and Physical Properties

Names and Identifiers

    • 4-chlorophenyl 2-(4-fluorophenoxy)propanoate
    • (4-chlorophenyl) 2-(4-fluorophenoxy)propanoate
    • Propanoic acid, 2-(4-fluorophenoxy)-, 4-chlorophenyl ester
    • IFLab1_005768
    • SCHEMBL20045401
    • HMS1428G04
    • F1423-1778
    • AKOS002193738
    • IDI1_011171
    • 618073-03-3
    • AKOS016072022
    • Inchi: 1S/C15H12ClFO3/c1-10(19-13-8-4-12(17)5-9-13)15(18)20-14-6-2-11(16)3-7-14/h2-10H,1H3
    • InChI Key: PRBSYTHVZHLWMA-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=C(Cl)C=C1)(=O)C(OC1=CC=C(F)C=C1)C

Computed Properties

  • Exact Mass: 294.0459001g/mol
  • Monoisotopic Mass: 294.0459001g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.289±0.06 g/cm3(Predicted)
  • Boiling Point: 410.2±35.0 °C(Predicted)

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Additional information on 4-chlorophenyl 2-(4-fluorophenoxy)propanoate

Introduction to 4-chlorophenyl 2-(4-fluorophenoxy)propanoate (CAS No. 618073-03-3)

4-chlorophenyl 2-(4-fluorophenoxy)propanoate, identified by its Chemical Abstracts Service (CAS) number 618073-03-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This ester derivative exhibits a unique structural configuration that has garnered attention for its potential applications in drug discovery and synthetic chemistry. The presence of both chloro and fluoro substituents in the aromatic ring system, coupled with the propionate moiety, suggests a rich chemical space for modulating biological activity.

The molecular structure of 4-chlorophenyl 2-(4-fluorophenoxy)propanoate consists of a benzene ring substituted with a chlorine atom at the para position relative to a phenoxy group linked to a propanoate side chain. The fluorine atom in the phenoxy ring introduces electronic and steric effects that can influence the compound's interactions with biological targets. Such structural features are often exploited in the design of bioactive molecules, particularly in the development of small-molecule inhibitors and modulators.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 4-chlorophenyl 2-(4-fluorophenoxy)propanoate with greater accuracy. Studies suggest that the compound may exhibit favorable solubility profiles and metabolic stability, making it a promising candidate for further development. Additionally, the dual presence of halogen atoms can enhance binding affinity to protein targets, a key consideration in drug design.

In the realm of medicinal chemistry, 4-chlorophenyl 2-(4-fluorophenoxy)propanoate has been investigated for its potential role as an intermediate in synthesizing more complex therapeutic agents. Its reactivity allows for further functionalization, enabling chemists to explore diverse chemical libraries. The compound's ability to serve as a building block for drug candidates is particularly valuable in industries focused on precision medicine and targeted therapies.

Current research endeavors are exploring the biological activity of 4-chlorophenyl 2-(4-fluorophenoxy)propanoate across various disease models. Preliminary studies indicate that this compound may possess inhibitory properties against certain enzymes and receptors implicated in metabolic disorders and inflammatory conditions. The fluorine substituent, in particular, has been associated with enhanced bioavailability and reduced toxicity in several drug candidates, reinforcing its significance in modern pharmaceutical development.

The synthesis of 4-chlorophenyl 2-(4-fluorophenoxy)propanoate involves multi-step organic reactions that require precise control over reaction conditions. Advances in green chemistry principles have encouraged the adoption of sustainable methodologies, reducing waste and improving yield. Techniques such as catalytic hydrogenation and enantioselective synthesis have been employed to optimize the production process, aligning with global efforts to promote environmentally responsible manufacturing.

The role of 4-chlorophenyl 2-(4-fluorophenoxy)propanoate in interdisciplinary research is also noteworthy. Its structural motifs are reminiscent of known pharmacophores found in approved drugs, suggesting potential therapeutic applications across multiple therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are increasingly leveraging such compounds to accelerate drug discovery pipelines.

As our understanding of molecular interactions evolves, so does the utility of 4-chlorophenyl 2-(4-fluorophenoxy)propanoate. Emerging technologies like high-throughput screening (HTS) and fragment-based drug design are being applied to evaluate its efficacy against novel targets. These approaches complement traditional ligand-based methods, providing a more comprehensive assessment of biological activity.

The regulatory landscape for novel compounds like 618073-03-3 continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. Manufacturers must navigate these requirements while maintaining high standards of quality control to ensure consistency across batches. The growing emphasis on intellectual property protection also underscores the value of proprietary intermediates such as this one in competitive markets.

In conclusion, 4-chlorophenyl 2-(4-fluorophenoxy)propanoate represents a compelling example of how structural innovation can drive advancements in pharmaceutical science. Its unique chemical profile positions it as a versatile tool for researchers exploring new therapeutic modalities. As scientific methodologies continue to advance, compounds like this will undoubtedly play an integral role in shaping the future of medicine.

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